Antibiotic A447 C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

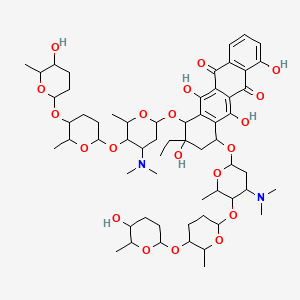

Antibiotic A447 C, also known as this compound, is a useful research compound. Its molecular formula is C60H88N2O20 and its molecular weight is 1157.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Acid Hydrolysis and Structural Degradation

A447 C undergoes acid hydrolysis (0.1 N HCl, 100°C, 10 minutes) to yield three components:

-

β-Rhodomycinone : The aglycone core.

-

Rhodosamine (Rhn) : A deoxy sugar (2 mol).

-

Rhodinose (Rho) : A hexose sugar (4 mol).

Table 1: Hexose Components of A447 C Hydrolysate

| Component | Molar Ratio | Identification Method |

|---|---|---|

| Rhodosamine | 2 | TLC, NMR, mass spectrometry |

| Rhodinose | 4 | TLC, NMR, mass spectrometry |

This hydrolysis confirms the glycosidic linkage between β-rhodomycinone and the sugar moieties .

Mild Acid Hydrolysis

Under milder conditions (0.1 N HCl, room temperature, 100 minutes), A447 C loses four rhodinose units, forming A447 C" (C₃₆H₄₈O₁₂N₂). This reaction highlights the labile nature of the outer rhodinose residues compared to the core Rhn-Rho structure .

Key Observations :

-

Molecular ion peak at m/z 701 (MH⁺).

-

Retention of two Rhn units directly attached to β-rhodomycinone at C-7 and C-10 positions.

Hydrogenolysis and Sugar Chain Analysis

Hydrogenolysis (5% Pd-BaSO₄ in MeOH, 30 minutes) cleaves specific glycosidic bonds, producing A447 C' with truncated sugar chains:

Table 2: Degradation Products of A447 C

| Reaction | Product | Sugar Components Remaining | Molecular Formula |

|---|---|---|---|

| Hydrogenolysis | A447 C' | Rhn, Rho, Rho | C₅₄H₆₆O₁₈N₂ |

| Mild Acid Hydrolysis | A447 C" | Rhn, Rhn | C₃₆H₄₈O₁₂N₂ |

This confirms the presence of two distinct sugar chains:

<sup>1</sup>H NMR Analysis

-

Peaks corresponding to β-rhodomycinone (aromatic protons at δ 7.5–8.2 ppm).

-

Sugar region (δ 3.0–5.5 ppm) shows signals for Rhn and Rho anomeric protons.

<sup>13</sup>C NMR Analysis

Table 3: Key <sup>13</sup>C NMR Shifts for A447 C

| Carbon Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| β-Rhodomycinone C-7 | 133.2 | Glycosidation site |

| Rhn C-1 | 97.8 | α-glycosidic linkage |

| Rho C-1 | 101.4 | β-glycosidic linkage |

These shifts confirm the attachment of Rhn and Rho to the aglycone via α- and β-linkages, respectively .

Comparative Reactivity with Analogues

A447 C shares degradation pathways with cosmomycin A but differs from ditrisarubicin C, which contains cinerulose A (Cin A) in its sugar chain. This distinction arises during acid hydrolysis, where A447 C releases Rhn and Rho, while ditrisarubicin C releases Cin A .

Stability and Functional Implications

Propiedades

Número CAS |

95599-38-5 |

|---|---|

Fórmula molecular |

C60H88N2O20 |

Peso molecular |

1157.3 g/mol |

Nombre IUPAC |

7,10-bis[[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C60H88N2O20/c1-12-60(70)26-41(79-46-24-34(61(8)9)57(31(6)75-46)80-44-22-18-39(29(4)73-44)77-42-20-16-36(63)27(2)71-42)49-52(56(69)50-51(55(49)68)54(67)48-33(53(50)66)14-13-15-38(48)65)59(60)82-47-25-35(62(10)11)58(32(7)76-47)81-45-23-19-40(30(5)74-45)78-43-21-17-37(64)28(3)72-43/h13-15,27-32,34-37,39-47,57-59,63-65,68-70H,12,16-26H2,1-11H3 |

Clave InChI |

JCVKGZNZMVGUIP-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CCC(C(O9)C)OC1CCC(C(O1)C)O)N(C)C)O |

SMILES canónico |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CCC(C(O9)C)OC1CCC(C(O1)C)O)N(C)C)O |

Sinónimos |

antibiotic A447 C antibiotic A447-C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.